![molecular formula C31H30ClN3O7S B2897091 4-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide CAS No. 688060-41-5](/img/structure/B2897091.png)
4-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound . Quinazolinones and their derivatives have been found in various natural products and have been associated with a wide range of biological activities .
Molecular Structure Analysis
The compound contains a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a 2-pyrimidinone ring . It also has several substituents, including a chlorophenyl group, a dioxolyl group, and a dimethoxyphenethyl group.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the carbonyl group in the quinazolinone moiety could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar groups like carbonyl and ether could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure Analysis
Quinazoline derivatives are synthesized through various chemical reactions, showcasing the versatility and potential for customization of these compounds for specific research applications. For example, reactions of anthranilamide with isocyanates have led to the facile synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds, demonstrating the chemical diversity achievable within this class of molecules (Chern et al., 1988). Such synthetic pathways are crucial for developing new drugs and materials with desired properties.
Antitumor Activity
Quinazolinone scaffolds have shown significant potential in anticancer research. Novel 3-benzyl-4(3H)quinazolinone analogues have been synthesized and evaluated for their in vitro antitumor activity, revealing compounds with remarkable broad-spectrum antitumor activity. These findings underscore the potential of quinazolinone derivatives in developing new anticancer therapies (Al-Suwaidan et al., 2016).
Antimicrobial and Antioxidant Activities
The structural versatility of quinazoline derivatives allows for their application in antimicrobial and antioxidant studies. Compounds based on quinazolinone scaffolds have been synthesized and evaluated for their antimicrobial activities against a variety of microorganisms, as well as for their antioxidant properties. These activities highlight the potential of quinazolinone derivatives in developing new antimicrobial agents and antioxidants (Özyanik et al., 2012).
Molecular Docking Studies
Molecular docking studies of quinazoline derivatives have been conducted to understand their interaction with biological targets, such as enzymes and receptors. These studies provide insights into the mechanism of action of these compounds and facilitate the design of more potent and selective drugs. For instance, docking studies of quinazolinone analogues into the ATP binding site of EGFR-TK have shown binding modes similar to known inhibitors, suggesting their potential in targeted cancer therapy (Al-Suwaidan et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30ClN3O7S/c1-39-25-10-5-19(14-26(25)40-2)11-12-33-29(37)4-3-13-35-30(38)22-15-27-28(42-18-41-27)16-23(22)34-31(35)43-17-24(36)20-6-8-21(32)9-7-20/h5-10,14-16H,3-4,11-13,17-18H2,1-2H3,(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBGQIJFWMGCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=C(C=C5)Cl)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClN3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

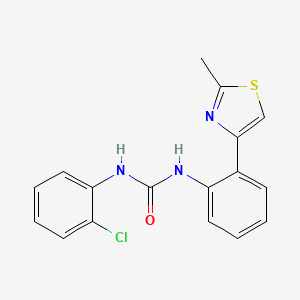
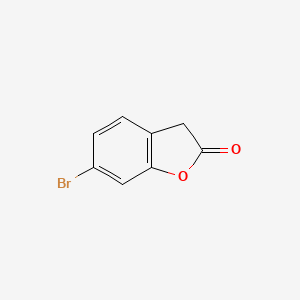


![N-[(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]prop-2-enamide](/img/structure/B2897015.png)
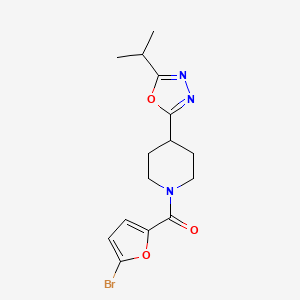
![2-[[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]benzoyl]amino]acetic acid](/img/structure/B2897017.png)
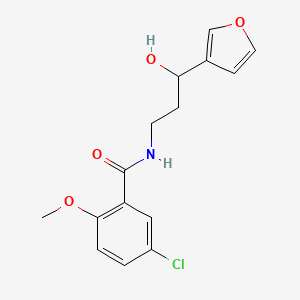
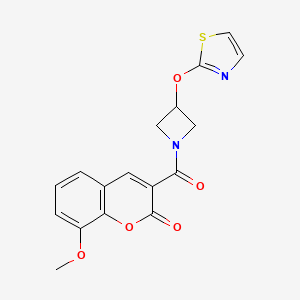

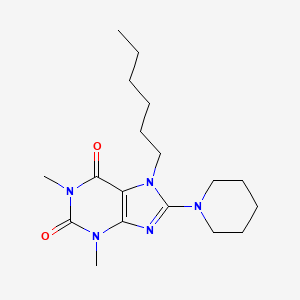
![4-Bromo-2-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B2897027.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2897030.png)
![(Z)-3-methyl-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2897032.png)